
4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride
Overview
Description
4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride typically involves the chloromethylation of thiazole derivatives. One common method is the reaction of thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes use chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane, along with catalysts like zinc chloride or aluminum chloride. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Addition Reactions: The compound can also undergo addition reactions with electrophiles, particularly at the carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under basic conditions or in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted thiazole derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include oxidized thiazole derivatives with altered oxidation states of sulfur and nitrogen.
Reduction: Products include reduced thiazole derivatives with hydrogenated functional groups.
Scientific Research Applications
4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride can be compared with other thiazole derivatives such as:
2-(chloromethyl)thiazole: Similar in structure but lacks the carbonyl group, leading to different reactivity and applications.
4-(bromomethyl)-1,3-thiazole-2-carbonyl Chloride: Similar but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of the compound.
4-(methylthio)-1,3-thiazole-2-carbonyl Chloride: Contains a methylthio group instead of a chloromethyl group, leading to different chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, and its biological activity provides opportunities for the development of new drugs and materials.
Biological Activity
4-(Chloromethyl)-1,3-thiazole-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is synthesized primarily through chloromethylation of thiazole derivatives. A common method involves the reaction of thiazole with chloromethyl methyl ether in the presence of Lewis acid catalysts like zinc chloride. This process enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the thiazole ring.
The biological activity of this compound is largely attributed to its reactive chloromethyl group, which can undergo nucleophilic substitution reactions. This allows the compound to form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity or altering their function .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds demonstrate antimicrobial properties against various pathogens. For instance, studies have shown that certain thiazole derivatives exhibit significant antibacterial activity against strains like Bacillus cereus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL .
- Anticancer Properties : The compound has been evaluated for its anticancer activities. Some derivatives showed promising results against multiple cancer cell lines, including melanoma and leukemia, with moderate to high selectivity towards cancer cells compared to normal cells .
- Neuroprotective Effects : In vitro studies have demonstrated that certain thiazole derivatives can provide neuroprotection against oxidative stress-induced damage in neuronal cell lines .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antibacterial Activity : A study reported that specific thiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds showing better efficacy than standard antibiotics .
- Antitumor Activity : Another research effort focused on synthesizing various thiazole derivatives for their antitumor potential. Compounds were screened against human cancer cell lines (A549, HeLa) and showed promising antiproliferative effects, particularly those with hydrophobic substituents which enhanced their activity .
- Neuroprotective Studies : In cellular models, certain thiazole compounds demonstrated a significant reduction in inflammatory cytokines (IL-1β and TNF-α) in response to lipopolysaccharide-induced inflammation .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NOS/c6-1-3-2-10-5(8-3)4(7)9/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHYWJJIKIDHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442398 | |
Record name | 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200418-16-2 | |
Record name | 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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